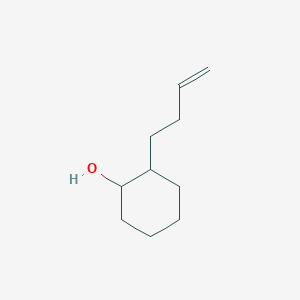

2-(But-3-en-1-yl)cyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(But-3-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H18O It is a cyclohexanol derivative featuring a but-3-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol. After the reaction, the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

Oxidation: 2-(But-3-en-1-yl)cyclohexanone.

Reduction: 2-(But-3-en-1-yl)cyclohexane.

Substitution: 2-(But-3-en-1-yl)cyclohexyl chloride.

Scientific Research Applications

2-(But-3-en-1-yl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving reaction mechanisms and kinetics.

Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yl)cyclohexan-1-ol depends on its interaction with specific molecular targets. In biochemical contexts, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The exact mechanism can vary based on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

2-(But-3-en-1-yl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.

2-(But-3-en-1-yl)cyclohexane: Similar structure but fully saturated without the hydroxyl group.

Cyclohexanol: Lacks the but-3-en-1-yl substituent.

Uniqueness

2-(But-3-en-1-yl)cyclohexan-1-ol is unique due to the presence of both a cyclohexanol moiety and a but-3-en-1-yl substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

2-(But-3-en-1-yl)cyclohexan-1-ol is an organic compound that has garnered interest due to its potential biological activities. This compound features a cyclohexane ring with an allylic alcohol functional group, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds, influencing protein structure and function. Additionally, the hydrophobic nature of the cyclohexane ring allows for interactions with lipid membranes, potentially affecting membrane fluidity and signaling pathways.

Interaction with Biological Targets

Research indicates that this compound may modulate inflammatory responses by interacting with specific receptors involved in cytokine release and NF-κB signaling pathways. These interactions can lead to alterations in intracellular calcium mobilization and subsequent cellular responses .

Antimicrobial Activity

Studies have shown that compounds related to this compound exhibit antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains, demonstrating significant antibacterial effects . While specific data on this compound is limited, its structural relatives suggest potential efficacy against pathogens.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been investigated through in vitro models. It has been shown to influence the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a role in modulating inflammatory responses .

Study on Cytokine Modulation

In a recent study assessing compounds for their ability to modulate cytokine release in human monocytes, several candidates were evaluated for their effectiveness in reducing NF-kB-driven luciferase activity. The results indicated that compounds structurally related to this compound demonstrated varying degrees of efficacy, with some achieving significant reductions in cytokine levels compared to controls .

Antiproliferative Activity

Another investigation into the antiproliferative effects of small molecular weight compounds found that certain derivatives exhibited notable activity against cancer cell lines. Although direct studies on 2-(But-3-en-1-y)cyclohexan-1-ol are scarce, the implications from related compounds suggest potential applications in cancer therapeutics .

Comparative Analysis

To better understand the unique properties of 2-(But-3-en-1-y)cyclohexan-1-ol, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(But-3-en-1-y)cycloheptan-1-ol | Cycloheptane | Antimicrobial, anti-inflammatory |

| 2-(But-3-yne-cyclohexanol | Cyclohexane | Limited data on biological activity |

| 1-Allylcyclohexanol | Cyclohexane | Antimicrobial, potential anti-cancer |

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-but-3-enylcyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-2-3-6-9-7-4-5-8-10(9)11/h2,9-11H,1,3-8H2 |

InChI Key |

RYESRRSHSJJRFX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC1CCCCC1O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.